1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
Description
This compound is a pyridinecarboxamide derivative featuring a 3,5-bis(trifluoromethyl)benzyl substituent at the 1-position and an N-phenyl group. The trifluoromethyl groups confer high lipophilicity and metabolic stability, which are advantageous in medicinal chemistry and materials science. For instance, benzene-1,2-diamine derivatives with similar substituents have been explored as hydrogen-bond-donor organocatalysts .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-9-13(10-15(11-14)21(25,26)27)12-29-8-4-7-17(19(29)31)18(30)28-16-5-2-1-3-6-16/h1-11H,12H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOKIXKOYEFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyridine ring substituted with a phenyl group and a trifluoromethyl benzyl moiety. The presence of trifluoromethyl groups is significant as they often enhance lipophilicity and biological activity.
Pharmacological Profile
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial properties. In studies involving various bacterial strains, it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, a recent study reported that derivatives of this compound showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
-
Anticancer Potential :
- Research indicates that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it significantly reduces the viability of human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, leading to downstream signaling that affects cellular proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, contributing to its anticancer effects by promoting apoptosis through ROS pathways .
Case Studies
Several studies have investigated the biological activity of this compound:
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for drug development.
1. Anticancer Activity
Recent studies indicate that derivatives of 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide show promising anticancer properties. For example, compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy is attributed to the trifluoromethyl groups which enhance lipophilicity, facilitating membrane penetration and subsequent bacterial cell disruption .
3. Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Agrochemical Applications
The unique chemical structure of this compound also positions it as a candidate for agrochemical applications.
1. Herbicidal Activity
Research indicates that similar compounds exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth . This could lead to the development of new herbicides that are effective against resistant weed species.
2. Insecticidal Properties
The trifluoromethyl moiety is known to enhance the insecticidal activity of certain compounds. Studies are ongoing to evaluate the effectiveness of this compound against agricultural pests .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science.
1. Polymer Synthesis
Due to its reactive functional groups, this compound can serve as a building block in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives .
2. Fluorescent Materials
The incorporation of trifluoromethyl groups can enhance the photophysical properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated that derivatives of the compound showed significant cytotoxicity against human cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of proliferation markers .
Case Study 2: Antimicrobial Efficacy
Research conducted on various derivatives highlighted their effectiveness against multi-drug resistant bacterial strains. The study emphasized the importance of the trifluoromethyl group in enhancing antimicrobial activity through increased membrane permeability .
Case Study 3: Agrochemical Potential
Field trials have shown that formulations containing this compound exhibit superior herbicidal efficacy compared to traditional herbicides, suggesting its potential as a leading candidate for future agrochemical products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a)
- Structural Differences : Unlike the target compound, 4a lacks the pyridinecarboxamide core and instead has a benzene-1,2-diamine backbone.
- Synthetic Challenges : Introducing the 3,5-bis(trifluoromethyl)benzyl group to amines, as in 4a, requires specialized methodologies. Attempts to functionalize camphor-derived analogues with this group failed, leading to undesired byproducts like benzo[d]imidazole .
- Applications: 4a serves as a precursor for camphor-derived organocatalysts, highlighting the importance of trifluoromethyl groups in tuning catalytic activity .
Camphor-Derived Analogues (Type 9)
- Key Contrast: Camphor derivatives with 3,5-bis(trifluoromethyl)benzyl groups were synthesized via reductive amination using 4a. However, direct substitution of camphor’s primary amino group with this substituent proved unfeasible, necessitating alternative routes .
3,5-Bis(trifluoromethyl)benzylamine Hydrochloride
- Role as a Precursor : This reagent (CAS RN: 42365-62-8) is critical for introducing the 3,5-bis(trifluoromethyl)benzyl group into target molecules. Its commercial availability (e.g., Kanto Reagents) underscores its utility in synthesizing fluorinated compounds like the target pyridinecarboxamide .
- Cost and Accessibility : High purity (>97%) and significant pricing (e.g., JPY 11,000/g) suggest that fluorinated intermediates contribute to the overall expense of synthesizing such derivatives .
Comparative Analysis of Physicochemical Properties
Research Implications and Gaps
- Synthetic Methodologies: The difficulty in introducing 3,5-bis(trifluoromethyl)benzyl groups to amines (e.g., camphor derivatives) underscores the need for innovative strategies to access such fluorinated targets .
- Structure-Activity Relationships (SAR) : Comparative studies between the target compound and its analogues could elucidate the impact of the pyridinecarboxamide core versus benzene-diamine scaffolds on biological or catalytic activity.
Q & A
Q. How can researchers optimize the synthesis of 1-(3,5-bis(trifluoromethyl)benzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic screening of catalysts (e.g., Lewis acids/bases) and reaction conditions. For example, solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 60–120°C), and reaction time (12–48 hours) significantly impact intermediate stability and final product purity . Parallel experimentation using fractional factorial design (FFD) can reduce trial-and-error inefficiencies by identifying critical variables . Post-synthesis purification via column chromatography with gradient elution (hexane/EtOAc) or recrystallization in ethanol is recommended to isolate high-purity crystals.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the trifluoromethyl groups and aromatic substituents. Quantitative ¹⁹F NMR can resolve overlapping signals from CF₃ groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidative degradation. Periodic stability testing via HPLC or TLC is advised to monitor decomposition, especially if stored >6 months. Avoid exposure to moisture, strong acids/bases, and oxidizing agents due to the reactivity of the trifluoromethyl and amide groups .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or calorimetric methods (e.g., ITC). For antiviral studies, cell-based assays (e.g., HIV protease inhibition) with IC₅₀ determination are appropriate . Dose-response curves (1 nM–100 µM) and positive controls (e.g., ritonavir for HIV) validate specificity. Use HEK293 or HeLa cell lines for cytotoxicity profiling .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum mechanical calculations (DFT) predict electronic properties (HOMO/LUMO) and reactive sites for derivatization. Molecular docking (AutoDock Vina) screens interactions with target proteins (e.g., HIV protease), while molecular dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over time . Machine learning models (e.g., random forests) trained on existing SAR data can prioritize substituents for synthesis .
Q. How to resolve contradictory data in enzyme inhibition assays for this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. Replicate experiments under standardized protocols (e.g., Tris-HCl pH 7.4, 25°C) and validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence assays). Statistical analysis (ANOVA, p < 0.05) identifies outliers, while Hill slope deviations may suggest allosteric effects .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) to the benzyl or phenyl moieties to enhance solubility. Prodrug approaches (e.g., esterification of the amide) improve bioavailability. In silico ADMET prediction (SwissADME) guides structural modifications to reduce CYP450 metabolism or plasma protein binding .
Q. How to design a mechanistic study for its antiviral activity?
- Methodological Answer : Use time-of-addition assays to pinpoint the viral lifecycle stage affected. CRISPR-Cas9 knockouts of host factors (e.g., CCR5 for HIV) confirm target specificity. Cryo-EM or X-ray crystallography of the compound bound to viral proteins (e.g., protease) reveals binding modes. RNA-seq or proteomics identifies downstream pathways disrupted .
Q. What advanced techniques assess its toxicity in preclinical models?
- Methodological Answer : Conduct Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity. In vivo studies in rodents (OECD 420/423) determine LD₅₀ and organ-specific toxicity. Metabolite profiling (LC-MS/MS) identifies reactive intermediates, while genotoxicity is assessed via Comet assays .
Q. How to address batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR, Raman spectroscopy). Design of experiments (DoE) with response surface methodology (RSM) optimizes critical parameters (e.g., mixing rate, catalyst loading). Statistical process control (SPC) charts track purity and yield consistency across batches .
Data Management & Reproducibility
Q. How to ensure reproducibility in SAR studies for this compound?
- Methodological Answer :
Publish full synthetic protocols (CAS registry numbers, catalyst grades) and raw spectral data (NMR, HRMS) in supplementary materials. Use open-source cheminformatics tools (RDKit) to standardize structure-activity annotations. Collaborative platforms (e.g., LabArchives) enable transparent data sharing and version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
